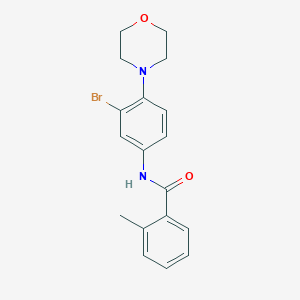![molecular formula C13H17BrN2O2 B235379 N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B235379.png)
N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide, also known as Br-MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) mefenamic acid, which has been widely used for the treatment of pain and inflammation. Br-MPA has been shown to possess anti-inflammatory, analgesic, and anticancer properties, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide is not fully understood, but it is believed to act through inhibition of cyclooxygenase-2 (COX-2) and activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of inflammatory mediators, and inhibition of this enzyme leads to a reduction in inflammation and pain. PPARγ is a nuclear receptor that is involved in the regulation of various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have a positive effect on glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
Advantages and Limitations for Lab Experiments
N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide has several advantages as a research tool, including its high purity and stability, as well as its well-defined mechanism of action. However, there are also limitations to its use, including its potential toxicity and the need for further investigation into its safety and efficacy.
Future Directions
There are several potential future directions for research on N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide, including its use as a therapeutic agent for the treatment of pain, inflammation, and cancer. Further investigation is also needed to fully understand its mechanism of action and potential side effects. Additionally, this compound may have potential applications in the treatment of metabolic disorders such as type 2 diabetes. Overall, this compound holds great promise as a therapeutic agent and warrants further investigation.
Synthesis Methods
The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide involves the reaction of 3-bromo-4-(4-morpholinyl)aniline with propanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain this compound in high yield and purity.
Scientific Research Applications
N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation associated with various diseases such as arthritis. This compound has also been shown to possess anticancer properties, making it a promising candidate for the development of new cancer therapies.
properties
Molecular Formula |
C13H17BrN2O2 |
|---|---|
Molecular Weight |
313.19 g/mol |
IUPAC Name |
N-(3-bromo-4-morpholin-4-ylphenyl)propanamide |
InChI |
InChI=1S/C13H17BrN2O2/c1-2-13(17)15-10-3-4-12(11(14)9-10)16-5-7-18-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17) |
InChI Key |
VXRNYVSTXWMVBX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B235303.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-6-methyl-3,4,5-tris[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B235316.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B235334.png)



![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)

![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B235373.png)
![N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B235380.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B235381.png)